molecular formula C16H26N2O B119394 N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide CAS No. 94266-17-8

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Cat. No. B119394
CAS RN: 94266-17-8
M. Wt: 262.39 g/mol
InChI Key: ZETWQXPEVKRTDM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

“N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” has been used in the preparation of Schiff base modified silanes . The reaction of the protonated –NH 3+ group in a similar compound with formaldehyde forms a Schiff base .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” has a boiling point of 261-263 °C/1013 hPa, a density of 1.02 g/cm3 at 20 °C, and a vapor pressure of 1.5 hPa at 20 °C .

Scientific Research Applications

1. Ligand Optimization for Histamine H4 Receptor

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is closely related to compounds studied for optimizing ligands for the histamine H4 receptor (H4R). Research conducted by Altenbach et al. (2008) on 2-aminopyrimidines, a structurally similar group, demonstrated the potential of these compounds for anti-inflammatory and antinociceptive activities, highlighting their significance in the development of H4R antagonists for pain relief.

2. Synthesis of Oligo(L-gamma-glutamyl) Conjugates

The tert-butyl group, a structural component of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, has been extensively used in the synthesis of complex molecules like oligo(L-gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid. Pawełczak et al. (1989) utilized the tert-butyl group as a protective group in their synthesis, demonstrating its utility in medicinal chemistry.

3. Development of Biomedical Materials

N-(2-Aminoethyl)-2-acetamidyl gellan gum, a derivative similar in structure to N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, was synthesized by Novac et al. (2013) for potential use in biomedical applications. This work emphasizes the relevance of such compounds in developing materials with specific biomedical properties.

4. Antimalarial Drug Development

Research on compounds like N-tert-Butyl isoquine, structurally related to N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, has shown significant potential in antimalarial therapy. O’Neill et al. (2009) demonstrated the effectiveness of these compounds against Plasmodium falciparum, underlining their importance in addressing global health challenges.

5. Neuroprotective Antioxidant Development

A compound structurally similar to N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, 4-{[(4-hydroxyphenyl)amino]methyl}-2,6-di-tert-butylphenol, was developed by Kenche et al. (2013) as a neuroprotective antioxidant. This study illustrates the potential of such compounds in the treatment of neurodegenerative diseases.

Safety And Hazards

“N-(2-Aminoethyl)acetamide” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The future directions of a compound depend on its potential applications. For example, “N-(2-aminoethyl)-3-aminopropyltrimethoxysilane” has been used to prepare composite aerogels for formaldehyde adsorption, which could be a promising direction for air purification .

properties

IUPAC Name

N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15(19)18-7-6-17/h8-9H,6-7,10,17H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETWQXPEVKRTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(=O)NCCN)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241322
Record name N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

CAS RN

94266-17-8
Record name N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94266-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-2-(4-(tert-butyl)-2,6-dimethylphenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094266178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.887
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(2-AMINOETHYL)-2-(4-(TERT-BUTYL)-2,6-DIMETHYLPHENYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
World Health Organization - 1998 - apps.who.int
The purpose of reference substances and infrared reference spectra is to achieve accuracy and reproducibility of analytical results required in the context of pharmacopoeial testing and …
Number of citations: 1 apps.who.int

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